molecular formula C16H17F2N5O2 B2634017 ethyl [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate CAS No. 1052634-61-3

ethyl [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

Cat. No.: B2634017
CAS No.: 1052634-61-3
M. Wt: 349.342
InChI Key: BTRKBWHJLYDGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused heterocyclic core. Key structural features include:

  • Difluoromethyl group at position 4, which enhances metabolic stability and lipophilicity.
  • Methyl substituents at position 3 and on the pyrazole ring, influencing steric and electronic properties.
  • Ethyl ester at the N1 position, modulating solubility and bioavailability.

Properties

IUPAC Name

ethyl 2-[4-(difluoromethyl)-3-methyl-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N5O2/c1-4-25-13(24)8-23-16-14(9(2)21-23)11(15(17)18)5-12(20-16)10-6-19-22(3)7-10/h5-7,15H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRKBWHJLYDGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CN(N=C3)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting methyl hydrazine with an appropriate diketone or ketoester, forming the pyrazole core.

    Pyridine Ring Construction: The pyridine ring is constructed through cyclization reactions involving suitable precursors.

    Esterification: The final step involves esterification to introduce the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or pyridine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Grignard reagents for nucleophilic addition.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Agricultural Applications

One of the primary applications of ethyl [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is in the development of fungicides. The compound acts as an intermediate in the synthesis of fungicides that inhibit succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiration chain of fungi. These fungicides are effective against a broad spectrum of fungal pathogens affecting crops.

Table 1: Comparison of SDHI Fungicides Derived from Pyrazole Compounds

Fungicide NameYear RegisteredActive IngredientTarget Pathogens
Isopyrazam20103-(difluoromethyl)-1-methylVarious fungal species
Sedaxane20113-(difluoromethyl)-1-methylSeptoria leaf blotch
Bixafen20113-(difluoromethyl)-1-methylBroad spectrum
Fluxapyroxad20113-(difluoromethyl)-1-methylMajor crop pests
Benzovindiflupyr20123-(difluoromethyl)-1-methylFungal pathogens
Pydiflumetofen20163-(difluoromethyl)-1-methylVarious fungal species
Inpyrfluxam20193-(difluoromethyl)-1-methylEmerging fungal threats

The effectiveness of these compounds has been documented in various studies, showing their utility in controlling diseases such as Alternaria species, which cause significant crop damage .

Medicinal Chemistry Applications

In addition to agricultural uses, this compound has potential applications in medicinal chemistry. The compound's structural features allow for interactions with specific biological targets, making it a candidate for drug development.

Case Studies and Research Findings

Recent research has explored the use of pyrazole derivatives in treating conditions such as diabetes and cancer. For example:

  • Diabetes Management : Certain pyrazole derivatives have been tested for their ability to inhibit α-glucosidase, which can help manage postprandial hyperglycemia in diabetic patients. These studies highlight the versatility of pyrazole compounds in therapeutic applications .
  • Cancer Research : Investigations into pyrazolo[1,5-a]pyrimidines have revealed their potential as fluorophores for optical applications and as inhibitors for specific cancer-related pathways. This suggests that derivatives like this compound could play a role in future cancer therapies .

Mechanism of Action

The mechanism of action of ethyl [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents (Position) Molecular Weight (g/mol) Notable Features
Ethyl [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate (Target) 4: CF2H; 3: CH3; 6: 1-Me-pyrazole ~393.35 (estimated) High lipophilicity, ester solubility
Methyl [4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate 6: Thienyl ~379.37 Thiophene enhances π-π interactions
Methyl [4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate 6: 3-MeO-phenyl ~399.38 Methoxy group improves water solubility
[4-(Difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 6: Oxo; Core: Dihydro ~273.23 Carboxylic acid increases polarity
4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine Pyrimidine core; Ethylsulfonyl ~330.34 Sulfonyl group enhances reactivity

Key Observations:

  • Replacing this with thienyl (as in ) introduces aromaticity but reduces nitrogen-based interactions. The 3-methoxyphenyl variant offers enhanced solubility due to the polar methoxy group.
  • Functional Groups : Ethyl esters (target compound) vs. carboxylic acids () significantly affect solubility and pharmacokinetics.

Physicochemical Properties

  • Lipophilicity : The difluoromethyl group increases logP values across analogs. The ethyl ester in the target compound provides moderate lipophilicity (~3.5 estimated), whereas the carboxylic acid is more polar (logP ~1.2).
  • Solubility : The methoxyphenyl variant shows improved aqueous solubility (≥50 μM) compared to the thienyl analog (~20 μM) due to the methoxy group’s polarity.
  • Stability : The ethylsulfonyl group in may confer higher chemical stability under acidic conditions compared to esters.

Electronic and Steric Effects

  • Difluoromethyl vs. Methyl : The CF2H group in the target compound is electron-withdrawing, reducing electron density at the pyridine core compared to methyl substituents. This may influence binding affinity in target proteins.
  • Steric Hindrance : The 1-methylpyrazole substituent (target) introduces moderate steric bulk, while the ethylsulfonyl group in creates significant steric constraints.

Biological Activity

Ethyl [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various therapeutic areas.

Chemical Structure and Synthesis

The compound belongs to the class of pyrazolo[3,4-b]pyridine derivatives, which are known for their diverse pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions, including the formation of pyrazole rings through cyclization processes.

Key steps in the synthesis include:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of difluoroacetoacetic acid derivatives with hydrazines.
  • Esterification : The final product is obtained by esterifying the resulting acid with ethanol or other alcohols under acidic conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including this compound. Research indicates that these compounds can inhibit specific kinases involved in cancer cell proliferation.

Case Study : A derivative similar to this compound demonstrated an IC50 value of 56 nM against TRKA kinase, which is associated with neuroblastoma and other cancers. Additionally, it showed selective cytotoxicity towards cancer cell lines (IC50 = 0.304 μM for Km-12 cells) while sparing normal cells .

Anti-inflammatory Effects

Pyrazolo[3,4-b]pyridine derivatives have also been investigated for their anti-inflammatory properties. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Research Findings : A study reported that certain pyrazole derivatives exhibited significant anti-inflammatory activity comparable to standard drugs like diclofenac sodium. The IC50 values for these compounds ranged from 54.65 μg/mL to 69.15 μg/mL, indicating their potential as anti-inflammatory agents .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests good oral bioavailability and metabolic stability. However, toxicity assessments are crucial for determining safe dosage levels in therapeutic applications.

Toxicological Studies : Preliminary studies indicate that high doses may lead to acute toxicity in animal models, with LD50 values exceeding 2000 mg/kg for certain derivatives . Further studies are necessary to establish a comprehensive safety profile.

Table: Summary of Biological Activities

Activity Type Mechanism IC50 Value References
AnticancerTRKA kinase inhibition56 nM (C03 derivative)
Anti-inflammatoryCOX inhibition54.65 - 69.15 μg/mL
CytotoxicitySelective towards cancer cell lines0.304 μM (Km-12 cells)
ToxicityAcute toxicity assessmentLD50 > 2000 mg/kg

Q & A

Q. What are the key synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core in this compound?

The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazoles with β-keto esters or via palladium-catalyzed cross-coupling reactions. For example, multi-step protocols involving nitroarene reductive cyclization (using formic acid derivatives as CO surrogates) have been effective in forming N-heterocycles . Substituent introduction (e.g., difluoromethyl, pyrazole) often requires sequential alkylation or Suzuki-Miyaura coupling .

Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and electronic environments. High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like esters and pyrazoles . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood. Avoid ignition sources due to flammability risks . Storage at 2–8°C in airtight containers prevents degradation . Emergency procedures include rinsing exposed skin with water and consulting a physician if ingested .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Yield discrepancies often arise from incomplete cyclization or side reactions (e.g., ester hydrolysis). Optimizing reaction parameters (temperature, solvent polarity, catalyst loading) and employing real-time monitoring (e.g., in-situ FTIR or LC-MS) can mitigate issues. For example, adjusting palladium catalyst ratios improved yields in analogous pyrazolo[3,4-d]pyrimidine syntheses .

Q. What computational methods are suitable for predicting the biological activity of this compound?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., dipole moments, HOMO-LUMO gaps) to predict binding affinity. Molecular docking with target proteins (e.g., kinases) and molecular dynamics simulations assess stability in binding pockets . These methods guide structural modifications for enhanced activity .

Q. How do steric and electronic effects of the difluoromethyl group influence reactivity in cross-coupling reactions?

The difluoromethyl group’s electron-withdrawing nature deactivates the pyridine ring, slowing electrophilic substitution but enhancing stability toward oxidation. Steric hindrance at the 4-position necessitates bulky ligands (e.g., XPhos) in palladium-catalyzed couplings to prevent side reactions .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

Co-solvents (e.g., DMSO ≤1% v/v) or formulation with cyclodextrins improve solubility. Structural modifications, such as replacing the ethyl ester with a polar carboxylate, enhance hydrophilicity without compromising activity .

Methodological Tables

Table 1: Key Synthetic Steps and Challenges

StepReaction TypeKey ChallengesOptimization StrategiesReferences
1Pyrazole synthesisRegioselectivity of alkylationUse of directing groups (e.g., boronates)
2Pyridine cyclizationLow yields due to competing pathwaysReductive conditions with Pd/C catalyst
3EsterificationHydrolysis under acidic conditionsAnhydrous solvents, low temperature

Table 2: Analytical Data Comparison

TechniqueExpected Data for Target CompoundCommon Pitfalls
¹H NMR (DMSO-d6)δ 1.2 (t, 3H, CH3), δ 4.2 (q, 2H, OCH2), δ 6.8 (s, 1H, pyrazole)Signal splitting due to rotamers
HRMS (ESI+)m/z 375.1345 [M+H]+Adduct formation (e.g., Na+, K+)
HPLC (C18)Retention time: 8.2 min, purity >98%Column degradation over time

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.